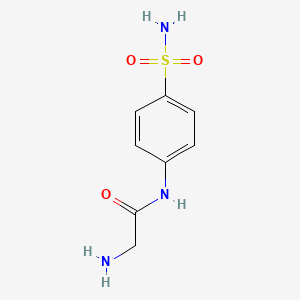

2-amino-N-(4-sulfamoylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

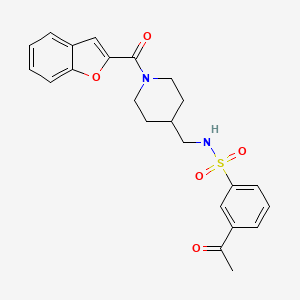

“2-amino-N-(4-sulfamoylphenyl)acetamide” is a chemical compound . It is also known as “N-(4-Sulfamoylphenyl)acetamide” and "2-Cyano-N-(4-sulfamoylphenyl)acetamide" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The intermediate compound “2-chloro-N-(4-sulfamoylphenyl)acetamide” is synthesized by acylation of “4-aminosulfanilamide”. The chemical structure is confirmed by spectral analysis .Molecular Structure Analysis

The molecular structure of “this compound” is elucidated by 1H NMR, 13C NMR, and HRMS . The proton of the amide shows a singlet peak at δ 10.68 ppm, the protons of the amine group on the sulfanilamide show a broad singlet at δ 7.28 ppm .Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds, to obtain biologically active novel heterocyclic moieties, is described . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis

2-amino-N-(4-sulfamoylphenyl)acetamide has been explored as a synthon in heterocyclic synthesis. It serves as a building block for polyfunctionalized heterocyclic compounds, which are pivotal in drug development and various chemical processes. The synthesis and reactions of this compound demonstrate its versatility and reactivity, highlighting its significance in the synthesis of complex molecular structures (Gouda, 2014).

Cytotoxic Activity Research

This compound has been used in the synthesis of novel sulfonamide derivatives, which were tested for their cytotoxic activity against cancer cell lines. The ability to synthesize various derivatives from this compound underlines its utility in the development of potential anticancer drugs (Ghorab et al., 2015).

Antimicrobial Studies

This compound is an integral part of the synthesis of new heterocyclic compounds that incorporate the sulfamoyl moiety, which are explored for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, a crucial area in medical research (Darwish et al., 2014).

Antitumor Activity Investigation

The compound is used in the synthesis of acetamide, pyrrole, and pyrrolopyrimidine derivatives, among others, to evaluate their antitumor activity. This highlights its role in discovering new compounds with potential therapeutic applications in oncology (Alqasoumi et al., 2009).

Anti-inflammatory Research

This compound serves as a key intermediate in the synthesis of hydrazones and pyrazole derivatives, which have been tested for their anti-inflammatory activities. Such research is essential for developing new anti-inflammatory drugs (Mohammed & Nissan, 2014).

Mécanisme D'action

Sulfonamide derivatives, such as “2-amino-N-(4-sulfamoylphenyl)acetamide”, exhibit antimicrobial and antitumor activities through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Propriétés

IUPAC Name |

2-amino-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMCOCKSWWEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)

![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)

![N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine](/img/structure/B2859112.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2859119.png)

![2-[[(1R,2R)-2-Hydroxycyclobutyl]amino]pyridine-4-carbonitrile](/img/structure/B2859121.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)